4-Hydroxy-1H-indole-6-carboxylic acid
Overview
Description
- Structure : It is a member of the hydroxyindole class, where a hydroxy group is substituted at position 4 of the 1H-indole ring .
Synthesis Analysis
The synthesis of indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, has attracted significant attention due to their biological activities. While there are various methods for synthesizing indoles, one notable approach is the Fischer indole synthesis . In this method, optically active cyclohexanone and phenylhydrazine hydrochloride react under reflux conditions using methanesulfonic acid (MsOH) in methanol. This process yields the corresponding tricyclic indole compound .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-1H-indole-6-carboxylic acid consists of an indole ring with a hydroxy group attached at position 4. The arrangement of atoms within the ring contributes to its biological properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, indoles in general exhibit diverse reactivity. Researchers have explored their participation in various transformations, including cyclizations, functional group modifications, and heterocyclic syntheses. Further studies are needed to uncover specific reactions involving 4-Hydroxy-1H-indole-6-carboxylic acid .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Indole Derivatives
Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Alkaloid Synthesis
Indoles serve as a moiety in selected alkaloids . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . This property makes them valuable in the development of new therapeutic possibilities .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them useful in developing new cancer treatments .
Preparation of E. coli MurD Ligase Inhibitors
4-Hydroxy-1H-indole-6-carboxylic acid can be used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
Interleukin-2 Inducible T Cell Kinase Inhibitors
This compound can also be used in the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .
Inhibitors of Gli1-mediated Transcription in Hedgehog Pathway
4-Hydroxy-1H-indole-6-carboxylic acid can be used in the preparation of amide conjugates with ketoprofen, which act as inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
Mechanism of Action
Target of Action
4-Hydroxy-1H-indole-6-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often overexpressed in various diseases, making them attractive targets for therapeutic intervention . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including 4-Hydroxy-1H-indole-6-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
properties
IUPAC Name |
4-hydroxy-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-5(9(12)13)3-7-6(8)1-2-10-7/h1-4,10-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZOAKBAZXCPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627991 | |
Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1H-indole-6-carboxylic acid | |
CAS RN |
40990-52-1 | |
Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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